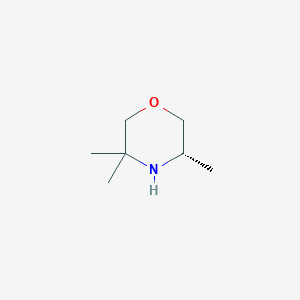
trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Alcohols or reduced esters.
Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its bioactive properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- Trans-methyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
- Trans-methyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties.
- Reactivity: Differences in reactivity due to the electronic effects of the substituents.
- Applications: Variations in applications based on the specific interactions with biological targets or catalytic sites.
Trans-methyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate stands out due to the presence of the fluorine atom, which can enhance its binding affinity and specificity in biological systems.
属性
CAS 编号 |
1187930-65-9 |
|---|---|
分子式 |
C12H14FNO2 |
分子量 |
223.24 |
IUPAC 名称 |
methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI 键 |
REBCUOWHHZXWGJ-WDEREUQCSA-N |
SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F |
手性 SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F |
规范 SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzenesulfonamide](/img/structure/B3045976.png)


![2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3045983.png)

![Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-](/img/structure/B3045988.png)
![[7-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B3045990.png)

![[4-(Cyclopentanesulfonyl)phenyl]boronic acid](/img/structure/B3045992.png)


